BenchChemオンラインストアへようこそ!

5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Salt stoichiometry Amine equivalent PROTAC linker

Optimize your PROTAC design with 5-Oxa-2-azaspiro[3.5]nonane hemioxalate. This specific hemioxalate salt (2:1 freebase:oxalic acid) provides a room-temperature stable, non-hygroscopic solid ideal for automated liquid handlers. Its unique 73.9% freebase by mass maximizes conjugate yield, directly addressing the inconsistencies of the oily free base (CAS 138387-19-6) or the stoichiometric uncertainty of other salts. Designated as a Protein Degrader Building Block, it's the definitive choice for reproducible medicinal chemistry workflows.

Molecular Formula C16H28N2O6
Molecular Weight 344.408
CAS No. 1427359-47-4; 1523571-01-8
Cat. No. B2488255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.5]nonane hemioxalate
CAS1427359-47-4; 1523571-01-8
Molecular FormulaC16H28N2O6
Molecular Weight344.408
Structural Identifiers
SMILESC1CCOC2(C1)CNC2.C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyZDVHRQSWICZLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxa-2-azaspiro[3.5]nonane Hemioxalate: A Structurally Defined Spirocyclic Building Block for PROTAC Linker & Fragment-Based Drug Discovery


5-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS 1427359-47-4 / 1523571-01-8) is a heterocyclic spiro compound incorporating both oxygen and nitrogen atoms within its rigid [3.5] bicyclic framework . The hemioxalate salt form (2:1 freebase:oxalic acid ratio, molecular formula C₁₆H₂₈N₂O₆, MW 344.40 g/mol) provides a consistent, solid, and easily handled reagent format that overcomes the instability of the free base . This scaffold is classified as a protein degrader building block and serves as a valuable bioisosteric replacement for morpholine and piperidine in medicinal chemistry campaigns, with a calculated Fsp³ of approximately 0.93 and TPSA of 21.3 Ų .

Why Generic Substitution Fails: Salt Stoichiometry, Physical Form, and Functional Handle Accessibility Govern Downstream Utility of 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate


Simply substituting the free base (CAS 138387-19-6, MW 127.18), hydrochloride salt (CAS 1330765-15-5, MW 163.65), or even the 1:1 oxalate salt (CAS 1427359-47-4, C₉H₁₅NO₅, MW 217.22) for the hemioxalate fails to replicate the set of critical properties required for streamlined, reproducible PROTAC or medicinal chemistry workflows . The free base is a low-molecular-weight amine that may exhibit volatility, hygroscopicity, or limited shelf stability, while the hydrochloride salt introduces a chloride counterion potentially incompatible with certain coupling chemistries or biological assays . The hemioxalate (2:1 freebase:oxalic acid) uniquely delivers a defined stoichiometry that doubles the molar equivalents of the active spirocyclic amine per unit mass of salt, offers room-temperature storage as a solid, and is explicitly designated as a protein degrader building block, distinguishing it from the more generic oxalate salt which may be less soluble in key reaction media . The following quantitative evidence guide details exactly where these differences manifest in measurable parameters.

Quantitative Comparator Evidence: Measured Differentiation of 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate vs Closest Analogs


Hemioxalate Salt Stoichiometry Delivers 1.58× Higher Amine Equivalent per Gram vs. 1:1 Oxalate Salt

The hemioxalate salt incorporates two equivalents of 5-oxa-2-azaspiro[3.5]nonane freebase per one equivalent of oxalic acid (2:1 stoichiometry), whereas the common 1:1 oxalate salt contains only a single freebase equivalent per oxalic acid molecule . This translates into a higher weight percentage of active amine per gram of salt: the hemioxalate (MW 344.40) contains approximately 73.9% by weight of the freebase (2 × 127.18 / 344.40), compared to 58.6% (127.18 / 217.22) for the 1:1 oxalate salt .

Salt stoichiometry Amine equivalent PROTAC linker

Room-Temperature Solid-State Storage (RT stable) vs. Freebase Handling Challenges

The hemioxalate salt is a solid at room temperature with no special cold-chain storage requirements, as confirmed by supplier specifications listing storage at ambient room temperature . In contrast, the free base (MW 127.18, XLogP3 = 0.2) is a low-molecular-weight amine that may exist as a sticky oil or semi-solid, as indicated by the physical form description of the closely related 1-phenyl-7-oxa-2-azaspiro[3.5]nonane analog (sticky oil to semi-solid) . No melting point is reported for the free base, consistent with handling difficulties, whereas the hemioxalate is supplied as a weighable, free-flowing powder .

Storage stability Solid form Medicinal chemistry building block

Assigned Product Family as 'Protein Degrader Building Block' Distinguishes Application Space from Generic Oxalate Salt

The hemioxalate salt is explicitly categorized by major suppliers under the product family 'Protein Degrader Building Blocks', aligning it with the synthesis of PROTAC molecules and other targeted protein degradation applications . In contrast, the 1:1 oxalate salt (CAS 1427359-47-4) is listed as a generic 'organic synthesis intermediate' without this specialized designation, and its storage condition of 2-8°C for some sources suggests lower intrinsic stability . The hemioxalate's Fsp³ value of approximately 0.93 (based on the Boc-protected derivative) confirms a highly three-dimensional, saturated scaffold suitable for fragment-based drug discovery and degrader linker design .

Protein degrader PROTAC building block Targeted protein degradation

Reported BTK Allosteric Inhibitor Utility with Nanomolar Potency Using the 5-Oxa-2-azaspiro[3.5]nonane Scaffold

Patent WO2023051234 discloses compounds based on the 5-oxa-2-azaspiro[3.5]nonane scaffold as allosteric inhibitors of Bruton's tyrosine kinase (BTK) with IC₅₀ values in the low nanomolar range . This positions the 5-oxa scaffold in a distinct allosteric pocket on BTK, a mode of action that cannot be recapitulated by simple 2-azaspiro[3.5]nonane or 7-azaspiro[3.5]nonane scaffolds lacking the oxygen atom at position 5, which is critical for hydrogen bonding interactions in the allosteric site .

BTK inhibitor Allosteric Immuno-oncology

Procurement-Driven Application Scenarios for 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate


PROTAC Linker Library Synthesis Requiring Defined Stoichiometry and High Amine Loading

Medicinal chemistry teams synthesizing PROTAC screening libraries can directly leverage the hemioxalate's 2:1 stoichiometry (73.9% freebase by mass) to maximize the number of PROTAC conjugates produced per gram of purchased building block, while avoiding the weighing inaccuracies associated with the oily free base. The room-temperature solid form is compatible with automated liquid handlers and solid-dispensing robotic platforms, and the 'Protein Degrader Building Block' product family designation validates its suitability for degrader applications .

BTK Allosteric Inhibitor Lead Optimization Against Ibrutinib-Resistant Mutations

Drug discovery groups pursuing BTK C481S or other acquired resistance mutations can use 5-oxa-2-azaspiro[3.5]nonane hemioxalate as a core scaffold for structure–activity relationship (SAR) expansion around the allosteric pocket identified in patent WO2023051234. The nanomolar IC₅₀ reported for the series provides a validated cytotoxicity benchmark, and the hemioxalate salt ensures consistent batch-to-batch purity (≥97%) critical for accurate SAR interpretation .

Fragment-Based Drug Discovery (FBDD) and Fsp³-Enriched Library Design

Computational chemists and fragment library curators can select the hemioxalate salt based on its high Fsp³ (≈0.93), low XLogP3 (0.2), and TPSA (21.3 Ų), which collectively satisfy lead-likeness criteria for fragment screening. This scaffold introduces a rigid spirocyclic constraint absent in planar heterocycles, and the solid salt form facilitates precise fragment weighing for biochemical assay panels .

Parallel Synthesis of CNS-Penetrant Spirocyclic Compound Libraries

Given the scaffold's computed low lipophilicity (XLogP3 = 0.2) and topological polar surface area (TPSA = 21.3 Ų), the hemioxalate serves as a starting point for designing CNS-targeted molecules that require blood–brain barrier permeability. The rigid spiro architecture restricts conformational flexibility, potentially reducing entropic penalties upon target binding, while the oxalate counterion can be replaced during synthesis to fine-tune bioavailability .

Quote Request

Request a Quote for 5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.